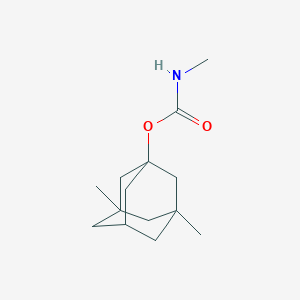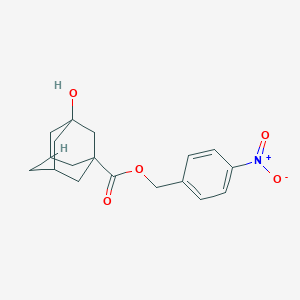![molecular formula C22H20N2O4 B3831660 N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831660.png)
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide
Übersicht
Beschreibung
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide, also known as FM19G11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first discovered in 2009 by a group of researchers at the University of California, San Francisco. Since then, FM19G11 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide involves its ability to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of the Wnt/β-catenin signaling pathway. By inhibiting GSK-3β, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide promotes the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the promotion of neural stem cell survival and differentiation, and the improvement of cardiac function in animal models of heart failure. In addition, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to have anti-inflammatory effects, which could have implications for the treatment of a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide is its specificity for GSK-3β, which makes it a useful tool for studying the Wnt/β-catenin signaling pathway. In addition, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to have low toxicity and good pharmacokinetic properties, which could make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide is its relatively low potency, which could limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide that could be used in a wider range of applications. Another area of interest is the investigation of the potential therapeutic applications of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide in diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for the use of N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide as a tool for studying the role of the Wnt/β-catenin signaling pathway in various physiological processes.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been widely studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurodegenerative disease research, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to promote the survival and differentiation of neural stem cells, which could have implications for the treatment of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, N-(2-(2-furyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide has been shown to improve cardiac function and reduce inflammation in animal models of heart failure.
Eigenschaften
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-(2-methoxyanilino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-9-11-16(12-10-15)21(25)24-19(14-17-6-5-13-28-17)22(26)23-18-7-3-4-8-20(18)27-2/h3-14H,1-2H3,(H,23,26)(H,24,25)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNUAJRKJIZQK-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(1Z)-1-(furan-2-yl)-3-[(2-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B3831579.png)





![N-[4-(2-{methyl[(3-methyl-2-thienyl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3831615.png)
![dimethyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)aspartate](/img/structure/B3831620.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831647.png)
![N-(2-(2-furyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831650.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831654.png)
![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831665.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-4-methylbenzamide](/img/structure/B3831668.png)
![N-(2-(2-chlorophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3831676.png)